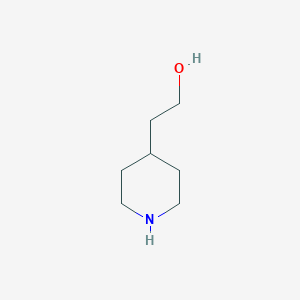

4-Piperidineethanol

Description

Properties

IUPAC Name |

2-piperidin-4-ylethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c9-6-3-7-1-4-8-5-2-7/h7-9H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDSQQXKSEFZAPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060749 | |

| Record name | 4-Piperidineethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

622-26-4 | |

| Record name | 4-Piperidineethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=622-26-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Piperidineethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000622264 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Piperidineethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93818 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Piperidineethanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Piperidineethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperidine-4-ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.753 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Piperidineethanol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VRR3T9QR54 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of 4-Piperidineethanol

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical properties of 4-Piperidineethanol (CAS No. 622-26-4), a versatile heterocyclic compound widely utilized as a building block in the synthesis of pharmaceuticals and other fine chemicals. This document presents key quantitative data, detailed experimental protocols for melting point determination, and a logical framework for understanding the presented information.

Core Physical Properties of 4-Piperidineethanol

4-Piperidineethanol, also known as 4-(2-Hydroxyethyl)piperidine, is a white crystalline solid at room temperature.[1][2] Its physical characteristics are crucial for its application in various chemical syntheses and for ensuring appropriate storage and handling conditions.

Quantitative Data Summary

The following table summarizes the key physical properties of 4-Piperidineethanol compiled from various sources.

| Property | Value | Source(s) |

| Melting Point | 46-47 °C | [1][3] |

| 50 °C | [4] | |

| 45-50 °C | [5] | |

| Boiling Point | 131-136 °C at 17 mmHg | [1][3] |

| 228 °C | [4] | |

| Density | 1.0059 g/cm³ at 15 °C | [5] |

| Refractive Index | n20/D 1.4902 | [1][3] |

| n20D 1.49 | [4] | |

| Molecular Formula | C₇H₁₅NO | [4] |

| Molecular Weight | 129.20 g/mol | [4] |

| Flash Point | 113 °C (closed cup) | |

| >230 °F | [5] | |

| Appearance | White crystalline low melting solid | [1][2] |

| White or colorless to almost white or almost colorless powder or lump | [4] |

Experimental Protocol: Melting Point Determination

The melting point of a solid is a critical indicator of its purity. The following protocol outlines a standard method for determining the melting point range of 4-Piperidineethanol using a capillary tube. This method is based on established laboratory techniques.[6]

Apparatus and Materials:

-

Melting point apparatus (e.g., Mel-Temp or similar digital device) or Thiele tube with oil bath

-

Capillary tubes (sealed at one end)

-

4-Piperidineethanol sample, finely powdered

-

Thermometer (if using an oil bath)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation:

-

Place a small amount of 4-Piperidineethanol on a clean, dry surface.

-

If the sample consists of large crystals, gently grind it to a fine powder using a mortar and pestle. This ensures uniform packing and heat transfer.[6]

-

-

Loading the Capillary Tube:

-

Invert a capillary tube (sealed end down) and press the open end into the powdered sample. A small amount of the solid will enter the tube.

-

To pack the sample at the bottom of the tube, gently tap the sealed end on a hard surface or drop the tube through a long glass tube.[7] The packed sample should be approximately 1-2 mm high.[8]

-

-

Melting Point Measurement:

-

Using a Digital Melting Point Apparatus:

-

Place the loaded capillary tube into the sample holder of the apparatus.[7]

-

If the approximate melting point is known (around 46-50 °C), set the starting temperature to about 15-20 °C below this range.[6]

-

Set the heating rate (ramp rate) to a slow value, typically 1-2 °C per minute, to ensure thermal equilibrium between the sample and the heating block.

-

Observe the sample through the magnifying lens.

-

-

Using a Thiele Tube and Oil Bath:

-

Attach the capillary tube to a thermometer using a small rubber band or wire, ensuring the sample is aligned with the thermometer bulb.[8]

-

Immerse the thermometer and the attached capillary tube in the oil bath of the Thiele tube, making sure the oil level is above the top of the sample.[9]

-

Gently heat the side arm of the Thiele tube with a Bunsen burner. The design of the tube promotes even heat distribution through convection.

-

Heat rapidly to within 20 °C of the expected melting point, then reduce the heating rate to 2-3 °C per minute.[6]

-

-

-

Recording the Melting Point Range:

-

Record the temperature at which the first droplet of liquid appears (T1).[6]

-

Continue heating slowly and record the temperature at which the last solid crystal melts completely (T2).[6]

-

The melting point is reported as the range T1 - T2. For a pure compound, this range is typically narrow (0.5-1.0 °C).

-

-

Post-Measurement:

-

Allow the apparatus to cool.

-

Dispose of the used capillary tube in a designated glass waste container. Do not reuse capillary tubes.[8]

-

Logical Framework

The following diagram illustrates the logical relationship between the core concepts presented in this technical guide, from the compound identification to the detailed experimental verification of its physical properties.

Caption: Logical workflow for characterizing 4-Piperidineethanol.

References

- 1. 4-Piperidineethanol | 622-26-4 [chemicalbook.com]

- 2. Page loading... [guidechem.com]

- 3. chembk.com [chembk.com]

- 4. chemimpex.com [chemimpex.com]

- 5. Page loading... [guidechem.com]

- 6. almaaqal.edu.iq [almaaqal.edu.iq]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. davjalandhar.com [davjalandhar.com]

An In-Depth Technical Guide to the Synthesis of 4-Piperidineethanol from Pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic pathway for 4-piperidineethanol, a valuable building block in the pharmaceutical industry, starting from a readily available pyridine derivative. This document details the core chemical transformations, provides structured quantitative data, and presents detailed experimental protocols for the key synthetic steps.

Synthetic Strategy: A Two-Step Approach

The synthesis of 4-piperidineethanol from a simple pyridine precursor is most effectively achieved through a two-step reaction sequence. This strategy involves the initial formation of an intermediate, 4-pyridineethanol, followed by the catalytic hydrogenation of the pyridine ring to yield the desired saturated heterocyclic alcohol. The starting material of choice for this pathway is 4-methylpyridine (also known as 4-picoline or γ-picoline), which is commercially available and economically viable.

The overall transformation can be summarized as follows:

Step 1: Synthesis of 4-Pyridineethanol 4-Methylpyridine undergoes a base-catalyzed condensation reaction with formaldehyde to introduce the hydroxyethyl group at the 4-position of the pyridine ring, yielding 4-pyridineethanol.

Step 2: Catalytic Hydrogenation of 4-Pyridineethanol The aromatic pyridine ring of 4-pyridineethanol is subsequently reduced to a piperidine ring via catalytic hydrogenation, affording the final product, 4-piperidineethanol.

The logical workflow for this synthesis is depicted below.

Caption: Overall Synthetic Workflow.

Data Presentation

The following tables summarize the quantitative data for the two key steps in the synthesis of 4-piperidineethanol.

Table 1: Synthesis of 4-Pyridineethanol from 4-Methylpyridine

| Parameter | Value | Reference |

| Reactants | ||

| 4-Methylpyridine | 930 g (10 mol) | [1] |

| Paraformaldehyde | 39 g (1.3 mol) | [1] |

| Triethylamine (Base) | 30 g (0.3 mol) | [1] |

| Ion-exchanged Water (Solvent) | 195 g | [1] |

| Reaction Conditions | ||

| Temperature | 140 °C | [1] |

| Reaction Time | 2 hours | [1] |

| Product Yield and Selectivity | ||

| Yield of 4-Pyridineethanol | 95% | [1] |

| Selectivity for 4-Pyridineethanol | 98% | [1] |

| Unreacted 4-Methylpyridine Recovery | 99% | [1] |

Table 2: Catalytic Hydrogenation of 4-Pyridineethanol to 4-Piperidineethanol

| Parameter | Catalyst System 1 (Ruthenium) | Catalyst System 2 (Rhodium) | Reference |

| Substrate | 4-Pyridineethanol | 4-Pyridineethanol | General Procedures[1][2] |

| Catalyst | Ruthenium on Carbon (Ru/C) | Rhodium on Carbon (Rh/C) | [1][2] |

| Catalyst Loading | ~5 mol% | ~0.5 mol% | [1][2] |

| Solvent | Methanol or Ethanol | 2,2,2-Trifluoroethanol (TFE) | [1][2] |

| Hydrogen Pressure | 2.0 - 5.0 MPa (20 - 50 bar) | 5 bar | [1][2] |

| Temperature | 60 - 80 °C | 40 °C | [1][2] |

| Reaction Time | ~1-3 hours (in microreactor) | 16 hours | [1][2] |

| Conversion/Yield | >99% Conversion, >99% Selectivity | High Yield (typically >80%) | [1][2] |

Experimental Protocols

Step 1: Synthesis of 4-Pyridineethanol

This protocol is adapted from a patented industrial process.[1]

Materials:

-

4-Methylpyridine (930 g, 10 mol)

-

Paraformaldehyde (39 g, 1.3 mol)

-

Triethylamine (30 g, 0.3 mol)

-

Ion-exchanged water (195 g)

-

3 L stainless steel autoclave

Procedure:

-

To a 3 L stainless steel autoclave, add 930 g (10 mol) of 4-methylpyridine and 195 g of ion-exchanged water.

-

Add 39 g (1.3 mol) of paraformaldehyde and 30 g (0.3 mol) of triethylamine to the autoclave.

-

Seal the autoclave and heat the reaction mixture to 140 °C with stirring.

-

Maintain the reaction at 140 °C for 2 hours.

-

After the reaction is complete, cool the autoclave to 60 °C.

-

Remove unreacted paraformaldehyde and triethylamine from the reaction solution under reduced pressure (≤ 25 kPa).

-

Subsequently, distill off the water and unreacted 4-methylpyridine at 120 °C under reduced pressure (≤ 2 kPa) to obtain the crude 4-pyridineethanol.

-

The resulting concentrate can be analyzed by ¹H-NMR to confirm the product's identity and purity. The reported yield of 4-pyridineethanol is 95% with a selectivity of 98%.

Step 2: Catalytic Hydrogenation of 4-Piperidineethanol

This protocol is a generalized procedure based on established methods for the hydrogenation of functionalized pyridines.[1][2]

Materials:

-

4-Pyridineethanol

-

Ruthenium on Carbon (5 wt. % Ru/C) or Rhodium on Carbon (5 wt. % Rh/C)

-

Methanol or Ethanol (for Ru/C) or 2,2,2-Trifluoroethanol (TFE) (for Rh/C)

-

High-pressure reactor (e.g., Parr shaker or autoclave)

-

Hydrogen gas source

-

Inert gas (e.g., Nitrogen or Argon)

-

Celite® or a suitable filter aid

Procedure:

-

In a high-pressure reactor vessel, dissolve the 4-pyridineethanol intermediate in a suitable solvent (Methanol or Ethanol for Ru/C, TFE for Rh/C).

-

Under an inert atmosphere, carefully add the chosen catalyst (e.g., 5 mol% Ru/C or 0.5 mol% Rh/C) to the solution.

-

Seal the reactor and purge the system several times with an inert gas to remove any air.

-

Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5 bar for Rh/C, 20-50 bar for Ru/C).

-

Begin vigorous stirring and heat the reaction to the specified temperature (e.g., 40 °C for Rh/C, 60-80 °C for Ru/C).

-

Maintain the reaction under these conditions for the required time (e.g., 16 hours for Rh/C, or until hydrogen uptake ceases).

-

After the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

-

Purge the reactor with an inert gas.

-

Open the reactor and dilute the reaction mixture with a suitable solvent (e.g., methanol or ethanol).

-

Carefully filter the mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst may be pyrophoric; do not allow the filter cake to dry completely in the air. Quench the filter cake with water immediately after filtration.

-

Concentrate the filtrate under reduced pressure to obtain the crude 4-piperidineethanol.

-

The crude product can be further purified by distillation under reduced pressure.

Mandatory Visualizations

The signaling pathway for this synthesis is a linear progression of chemical transformations.

Caption: Reaction Pathway.

The following diagram illustrates the logical relationship in the selection of a catalyst for the hydrogenation step, highlighting some of the common choices.

Caption: Catalyst Selection Logic.

Conclusion

The described two-step synthesis of 4-piperidineethanol from 4-methylpyridine represents a robust and scalable route to this important pharmaceutical intermediate. The initial hydroxymethylation of 4-methylpyridine provides the key intermediate, 4-pyridineethanol, in high yield and selectivity. Subsequent catalytic hydrogenation of the pyridine ring, for which several effective catalyst systems are available, affords the final product. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the field of drug development and organic synthesis. Careful selection of the hydrogenation catalyst and optimization of reaction conditions are crucial for achieving high efficiency and purity in the final product.

References

The Cornerstone of Modern Pharmaceuticals: A Technical Guide to 4-Piperidineethanol's Core Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Piperidineethanol, a versatile heterocyclic building block, serves as a critical starting material and key intermediate in the synthesis of a wide array of pharmaceutical agents. Its unique structural features, including a piperidine ring and a hydroxyethyl side chain, impart favorable physicochemical properties that are leveraged in the design of drugs targeting the central nervous system (CNS), as well as those with antihistaminic and cardiovascular effects. This technical guide provides an in-depth exploration of the fundamental applications of 4-piperidineethanol in medicinal chemistry, detailing its role in the synthesis of major drug classes, providing quantitative bioactivity data, outlining key experimental protocols, and visualizing associated signaling pathways.

Introduction: The Strategic Importance of the 4-Piperidineethanol Scaffold

4-Piperidineethanol (CAS 622-26-4), also known as 4-(2-hydroxyethyl)piperidine, is a secondary alcohol featuring a piperidine ring. This structure enhances solubility and provides a reactive handle for chemical modification, making it an ideal scaffold in drug discovery.[1][2] Its derivatives are integral to the structure of numerous marketed drugs, including potent analgesics, antipsychotics, and antihistamines. The piperidine moiety's conformational flexibility allows for optimal binding to a variety of biological targets, while the ethanol group offers a site for derivatization to fine-tune pharmacokinetic and pharmacodynamic profiles.[3]

Table 1: Physicochemical Properties of 4-Piperidineethanol

| Property | Value |

| CAS Number | 622-26-4 |

| Molecular Formula | C₇H₁₅NO |

| Molecular Weight | 129.20 g/mol |

| Melting Point | 46-47 °C |

| Boiling Point | 131-136 °C at 17 mmHg |

| Appearance | White to off-white solid |

| Solubility | Soluble in water and various organic solvents |

Core Pharmaceutical Applications and Synthesis

The 4-piperidineethanol scaffold is a cornerstone in the synthesis of several major classes of pharmaceuticals. Its derivatives have been successfully developed into potent and selective agents for a range of therapeutic indications.

Opioid Analgesics

The piperidine ring is a key pharmacophore in many potent opioid analgesics, most notably the fentanyl series of µ-opioid receptor agonists. While many syntheses of fentanyl and its analogs start from 4-piperidone, a close chemical relative, the underlying piperidine structure is the critical component for analgesic activity.

Representative Drug: Fentanyl

Fentanyl is a powerful synthetic opioid analgesic with a rapid onset and short duration of action. It is a potent agonist of the µ-opioid receptor.

Quantitative Bioactivity Data for Fentanyl and Analogs

Table 2: Bioactivity of Fentanyl and Analogs at the µ-Opioid Receptor

| Compound | Receptor | Assay Type | Parameter | Value | Reference |

| Fentanyl | µ-Opioid | Radioligand Binding | Kᵢ | 0.39 nM | [4] |

| Carfentanil | µ-Opioid | Radioligand Binding | Kᵢ | 0.034 nM | [4] |

| Acetylfentanyl | µ-Opioid | Radioligand Binding | Kᵢ | 0.82 nM | [4] |

| Butyrylfentanyl | µ-Opioid | Radioligand Binding | Kᵢ | 0.61 nM | [4] |

Experimental Protocol: Synthesis of Fentanyl from a Piperidine Precursor

This protocol outlines a common synthetic route to fentanyl starting from N-Boc-4-piperidone, a precursor that can be derived from 4-piperidineethanol.

-

Reductive Amination: N-Boc-4-piperidone is reacted with aniline in the presence of a reducing agent such as sodium triacetoxyborohydride to form N-Boc-4-anilinopiperidine.

-

Acylation: The resulting secondary amine is acylated with propionyl chloride in the presence of a base (e.g., triethylamine) to yield N-(1-Boc-piperidin-4-yl)-N-phenylpropionamide.

-

Deprotection: The Boc protecting group is removed under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane) to give the 4-anilido-N-propionylpiperidine intermediate.

-

N-Alkylation: The final step involves the N-alkylation of the piperidine nitrogen with 2-phenylethyl bromide or a similar phenethylating agent to yield fentanyl.

Antipsychotics

The 4-piperidineethanol scaffold is present in several antipsychotic drugs, particularly those of the butyrophenone class. These drugs primarily act as antagonists at dopamine D₂ receptors.

Representative Drug: Haloperidol

Haloperidol is a typical antipsychotic used in the treatment of schizophrenia and other psychotic disorders. It exhibits high affinity for dopamine D₂ receptors. While direct synthesis from 4-piperidineethanol is less common, its structural analog, 4-(4-chlorophenyl)-4-hydroxypiperidine, is a key intermediate.

Quantitative Bioactivity Data for Haloperidol

Table 3: Bioactivity of Haloperidol at Dopamine and Serotonin Receptors

| Compound | Receptor | Assay Type | Parameter | Value |

| Haloperidol | Dopamine D₂ | Radioligand Binding | Kᵢ | 1.5 nM |

| Haloperidol | Serotonin 5-HT₂A | Radioligand Binding | Kᵢ | 40 nM |

Experimental Protocol: Dopamine D₂ Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound for the dopamine D₂ receptor.[5][6]

-

Membrane Preparation: Membranes from cells expressing the human dopamine D₂ receptor are prepared by homogenization and centrifugation.

-

Assay Setup: In a 96-well plate, the following are added:

-

Total Binding: Radioligand (e.g., [³H]-Spiperone), assay buffer, and membrane preparation.

-

Non-specific Binding: Radioligand, a high concentration of an unlabeled D₂ antagonist (e.g., haloperidol), assay buffer, and membrane preparation.

-

Competitive Binding: Radioligand, varying concentrations of the test compound, assay buffer, and membrane preparation.

-

-

Incubation: The plate is incubated to allow the binding to reach equilibrium.

-

Filtration: The reaction is terminated by rapid filtration through glass fiber filters to separate bound and free radioligand.

-

Quantification: The radioactivity on the filters is measured using a scintillation counter.

-

Data Analysis: The IC₅₀ value is determined from the competition curve and converted to a Kᵢ value using the Cheng-Prusoff equation.

Antihistamines

Several second-generation antihistamines incorporate a piperidine ring, which is often derived from precursors like 4-piperidineethanol. These drugs are selective antagonists of the histamine H₁ receptor and are known for their non-sedating properties.

Representative Drug: Loratadine

Loratadine is a long-acting antihistamine used to treat allergies. Its synthesis involves the coupling of a piperidine-containing fragment to a tricyclic core.

Quantitative Bioactivity Data for Loratadine

Table 4: Bioactivity of Loratadine at the Histamine H₁ Receptor

| Compound | Receptor | Assay Type | Parameter | Value |

| Loratadine | Histamine H₁ | Radioligand Binding | Kᵢ | 2.5 nM |

Experimental Protocol: Histamine H₁ Receptor Functional Assay (Calcium Flux)

This protocol measures the ability of a compound to antagonize histamine-induced calcium mobilization in cells expressing the H₁ receptor.[7]

-

Cell Culture: Cells expressing the human histamine H₁ receptor are cultured in 96-well plates.

-

Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Incubation: The cells are pre-incubated with varying concentrations of the test compound (antagonist).

-

Agonist Stimulation: Histamine (agonist) is added to the wells to stimulate the H₁ receptor.

-

Fluorescence Measurement: The change in intracellular calcium concentration is measured as a change in fluorescence intensity using a plate reader.

-

Data Analysis: The IC₅₀ value for the antagonist is determined by measuring the concentration-dependent inhibition of the histamine-induced calcium response.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of drugs derived from 4-piperidineethanol are mediated through their interaction with specific G protein-coupled receptors (GPCRs) and the subsequent modulation of intracellular signaling cascades.

Opioid Receptor Signaling

Fentanyl and other µ-opioid agonists bind to the µ-opioid receptor, which is coupled to inhibitory G proteins (Gαi/o). This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cAMP levels, and the modulation of ion channel activity, resulting in neuronal hyperpolarization and reduced neurotransmitter release, which ultimately produces analgesia.[1][8][9][10]

Dopamine D₂ Receptor Signaling

Antipsychotics like haloperidol act as antagonists at the dopamine D₂ receptor, which is also coupled to Gαi/o proteins. By blocking the binding of dopamine, these drugs prevent the inhibition of adenylyl cyclase, leading to a normalization of cAMP levels in overactive dopaminergic pathways. This is thought to be the primary mechanism for their antipsychotic effects.[6][11][12][13]

Histamine H₁ Receptor Signaling

Antihistamines such as loratadine are inverse agonists at the histamine H₁ receptor. This receptor is coupled to Gαq/11 proteins. Upon activation by histamine, it stimulates phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium, which mediates allergic responses. By blocking this pathway, antihistamines prevent the symptoms of allergy.

Experimental Workflows and Logical Relationships

General Drug Discovery Workflow

The development of new drugs based on the 4-piperidineethanol scaffold follows a well-established drug discovery workflow, from initial hit identification to preclinical development.

Structure-Activity Relationship (SAR) Logic

SAR studies are crucial for optimizing the potency and selectivity of drug candidates. By systematically modifying the structure of a lead compound containing the 4-piperidineethanol scaffold, researchers can identify key structural features that govern its biological activity.[14][15][16][17][18]

Conclusion

4-Piperidineethanol and its derivatives are undeniably fundamental building blocks in modern pharmaceutical development. The versatility of this scaffold has enabled the creation of a diverse range of clinically successful drugs targeting a variety of receptors and indications. A thorough understanding of the synthetic methodologies, biological activities, and underlying mechanisms of action associated with this privileged structure is essential for the continued design and development of novel and improved therapeutic agents. This guide provides a foundational overview for researchers and scientists working in the dynamic field of drug discovery and development.

References

- 1. benchchem.com [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Drug Discovery Workflow - What is it? [vipergen.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. academic.oup.com [academic.oup.com]

- 8. Tag-lite Dopamine D2 Receptor Frozen & Labeled Cells, 200 Assay Points | Revvity [revvity.co.jp]

- 9. Synthesis and biological activity of 4-(diphenylmethyl)-alpha-[(4-quinolinyloxy)methyl]-1-piperazineethanol and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of anti-allergic drugs - RSC Advances (RSC Publishing) DOI:10.1039/C9RA10659F [pubs.rsc.org]

- 11. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. US6750341B2 - Preparation of risperidone - Google Patents [patents.google.com]

- 13. An efficient synthesis of risperidone via stille reaction: antipsychotic, 5-HT2, and dopamine-D2-antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Structure-activity relationship (SAR) – REVIVE [revive.gardp.org]

- 16. grokipedia.com [grokipedia.com]

- 17. collaborativedrug.com [collaborativedrug.com]

- 18. Structure activity relation ship | PPTX [slideshare.net]

An In-depth Technical Guide to the NMR Spectroscopic Analysis of 4-Piperidineethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) spectroscopic data for 4-Piperidineethanol (also known as 2-(piperidin-4-yl)ethanol), a key building block in the synthesis of various pharmaceutical agents. Due to the limited availability of complete, formally published experimental NMR data for 4-Piperidineethanol, this guide presents a detailed analysis of the closely related and synthetically important intermediate, N-Boc-4-piperidineethanol, for which experimental data is available. This is supplemented with high-quality predicted NMR data for the parent compound, 4-Piperidineethanol, to offer a thorough understanding of its spectroscopic characteristics.

Introduction

4-Piperidineethanol is a bifunctional molecule incorporating a secondary amine within a piperidine ring and a primary alcohol. This structure makes it a valuable synthon for introducing the 4-(2-hydroxyethyl)piperidine moiety into larger molecules, a common structural motif in centrally active pharmaceuticals. Accurate interpretation of its NMR spectra is crucial for reaction monitoring, quality control, and structural elucidation of its derivatives.

Predicted NMR Spectroscopic Data for 4-Piperidineethanol

High-quality predicted ¹H and ¹³C NMR data provides a reliable reference for the identification and analysis of 4-Piperidineethanol. The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz).

Table 1: Predicted ¹H NMR Data for 4-Piperidineethanol

| Atom Number | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1' | 3.65 | t | 6.5 |

| H-2, H-6 (ax) | 2.58 | t | 11.5 |

| H-2, H-6 (eq) | 3.05 | d | 11.5 |

| H-3, H-5 (ax) | 1.20 | q | 12.0 |

| H-3, H-5 (eq) | 1.75 | d | 12.0 |

| H-4 | 1.50 | m | - |

| H-1" | 1.45 | q | 7.0 |

| NH | 1.90 | s (broad) | - |

| OH | 2.80 | s (broad) | - |

Note: Predictions were generated using advanced NMR prediction algorithms. The broadness of the NH and OH signals is due to chemical exchange and hydrogen bonding.

Table 2: Predicted ¹³C NMR Data for 4-Piperidineethanol

| Atom Number | Chemical Shift (δ, ppm) |

| C-1' | 61.0 |

| C-2, C-6 | 46.5 |

| C-3, C-5 | 32.5 |

| C-4 | 39.0 |

| C-1" | 34.0 |

Experimental NMR Spectroscopic Data for N-Boc-4-piperidineethanol

The following section details the experimentally obtained ¹H and ¹³C NMR data for N-Boc-4-piperidineethanol, a common protected form of 4-Piperidineethanol used in multi-step syntheses.

Table 3: Experimental ¹H NMR Data for N-Boc-4-piperidineethanol

| Atom Number | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1' | 3.68 | t | 6.4 |

| H-2, H-6 (eq) | 4.05 | br d | 13.2 |

| H-2, H-6 (ax) | 2.65 | br t | 12.8 |

| H-3, H-5 (eq) | 1.68 | br d | 12.4 |

| H-3, H-5 (ax) | 1.08 | qd | 12.0, 4.0 |

| H-4 | 1.45-1.55 | m | - |

| H-1" | 1.50 | q | 6.8 |

| Boc-C(CH₃)₃ | 1.44 | s | - |

| OH | 1.58 | br s | - |

Table 4: Experimental ¹³C NMR Data for N-Boc-4-piperidineethanol

| Atom Number | Chemical Shift (δ, ppm) |

| C-1' | 60.8 |

| C-2, C-6 | 44.0 |

| C-3, C-5 | 32.0 |

| C-4 | 38.8 |

| C-1" | 33.9 |

| Boc-C=O | 154.9 |

| Boc-C(CH₃)₃ | 79.2 |

| Boc-C(CH₃)₃ | 28.5 |

Experimental Protocols

The following provides a detailed methodology for the acquisition of NMR spectra for piperidine-containing compounds, based on standard laboratory practices.

4.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of the analyte (e.g., N-Boc-4-piperidineethanol).

-

Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a clean, dry NMR tube. The choice of solvent is critical and will affect the chemical shifts of exchangeable protons (NH and OH).

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

-

Homogenization: Ensure the sample is fully dissolved by gentle vortexing or inversion of the NMR tube.

4.2. NMR Data Acquisition

-

Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a proton frequency of 400 MHz or higher for optimal signal dispersion.

-

Tuning and Matching: Tune and match the probe for the specific nucleus being observed (¹H or ¹³C) to maximize sensitivity.

-

Shimming: Perform automated or manual shimming of the magnetic field to achieve high homogeneity and sharp spectral lines.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Typically 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans for sufficient signal-to-noise ratio.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments) to simplify the spectrum to singlets.

-

Spectral Width: Typically 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more scans may be required due to the low natural abundance of ¹³C.

-

Visualizations

The following diagrams illustrate key aspects of the NMR analysis workflow and the structural relationships of the analyzed compounds.

NMR Experimental Workflow

Synthetic Relationship

Conclusion

This technical guide provides a detailed compilation of NMR spectroscopic data for 4-Piperidineethanol and its N-Boc protected derivative. The tabulated data, coupled with the outlined experimental protocols and illustrative diagrams, serves as a valuable resource for researchers and scientists in the pharmaceutical and chemical industries. Accurate interpretation of this data is fundamental for ensuring the identity, purity, and structure of these important synthetic intermediates.

4-Piperidineethanol safety and handling precautions

An In-depth Technical Guide to the Safe Handling of 4-Piperidineethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Piperidineethanol, also known as 4-(2-Hydroxyethyl)piperidine, is a heterocyclic amine and secondary alcohol with the chemical formula C7H15NO.[1] It presents as a white solid or a colorless to pale yellow liquid.[2] This compound is a valuable building block in organic synthesis, frequently utilized as a precursor or intermediate in the pharmaceutical industry for the synthesis of various drugs.[2] Given its chemical properties and reactivity, a thorough understanding and implementation of safety and handling protocols are paramount for all personnel working with this substance.

This guide provides comprehensive safety data, handling procedures, and emergency protocols to ensure the safe use of 4-Piperidineethanol in a laboratory and drug development setting.

Hazard Identification and Classification

4-Piperidineethanol is classified as an irritant and requires careful handling to avoid exposure. The primary hazards are associated with direct contact and inhalation.

GHS Classification: According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 4-Piperidineethanol is categorized as follows:

-

Skin Irritation (Category 2) [2]

-

Serious Eye Irritation (Category 2) [2]

-

Specific Target Organ Toxicity – Single Exposure (Category 3) , primarily affecting the respiratory system.[1][2]

The signal word associated with this chemical is "Warning".[1][3]

Table 1: GHS Hazard Information for 4-Piperidineethanol

| Hazard Class | Hazard Code | Hazard Statement | Reference |

|---|---|---|---|

| Skin Irritation | H315 | Causes skin irritation. | [1][3][4] |

| Serious Eye Irritation | H319 | Causes serious eye irritation. | [1][3][4] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. |[1][3][4] |

Direct contact may lead to redness and discomfort, while inhalation of dust or vapors can cause coughing, dizziness, and headaches.[2] Although its toxicological properties have not been fully investigated, and it is not currently listed as a known carcinogen by major agencies, caution is advised.[2][5]

Physical and Chemical Properties

A summary of the key physical and chemical properties of 4-Piperidineethanol is provided below.

Table 2: Physical and Chemical Properties of 4-Piperidineethanol

| Property | Value | Reference |

|---|---|---|

| CAS Number | 622-26-4 | [1][2] |

| Molecular Formula | C7H15NO | [1] |

| Molecular Weight | 129.20 g/mol | [1][3] |

| Appearance | White solid or colorless to pale yellow liquid. | [2] |

| Melting Point | 46-47 °C (lit.) | [1][4] |

| Boiling Point | 131-136 °C / 17 mmHg (lit.) | [1][4] |

| Flash Point | 113 °C (235.4 °F) - closed cup | [1] |

| Solubility | Soluble in water. | [2] |

| Refractive Index | n20/D 1.4902 (lit.) |[1][4] |

Safe Handling and Storage

Proper handling and storage are critical to minimize the risk of exposure and ensure chemical stability.

4.1 Handling

-

Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[5][6]

-

Wear appropriate Personal Protective Equipment (PPE), as detailed in Section 5.0.[5][8]

-

Wash hands and any exposed skin thoroughly after handling.[5][7]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[5][9]

-

Take precautionary measures against static discharge.

4.2 Storage

-

Store away from incompatible materials, which include strong oxidizing agents and strong acids.[2][10]

-

Recommended storage temperature is between 2-8°C.[1]

Exposure Controls and Personal Protective Equipment (PPE)

Engineering controls and PPE are essential to protect personnel from the hazards of 4-Piperidineethanol.

5.1 Engineering Controls

-

Ventilation: Use only outdoors or in a well-ventilated area.[2] Operations should be conducted in a laboratory fume hood to maintain exposure levels below occupational limits.[8]

-

Safety Stations: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[8]

5.2 Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear chemical safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[9][10]

-

Skin Protection:

-

Respiratory Protection: If ventilation is inadequate or exposure limits are exceeded, use a NIOSH-approved respirator with an appropriate filter, such as a type ABEK (EN14387) respirator filter.[1] For solids, a dust mask (type N95) may be appropriate.

Caption: PPE selection workflow for handling 4-Piperidineethanol.

First Aid Measures

Immediate and appropriate first aid is crucial in the event of an exposure.

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[2][5] If breathing is difficult or stops, provide artificial respiration. Seek medical attention.[5][6]

-

If on Skin: Take off immediately all contaminated clothing.[2] Wash the affected area with plenty of soap and water.[5] If skin irritation occurs, get medical advice/attention.[2]

-

If in Eyes: Rinse cautiously with water for at least 15 minutes, also under the eyelids.[5] Remove contact lenses if present and easy to do. Continue rinsing.[2] If eye irritation persists, seek immediate medical attention.[2]

-

If Swallowed: Rinse mouth with water.[5][9] Do NOT induce vomiting.[6] Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[6]

In all cases of significant exposure or if symptoms persist, seek immediate medical attention and show the Safety Data Sheet (SDS) to the attending physician.

Accidental Release and Fire-Fighting Measures

7.1 Accidental Release

-

Evacuate personnel to a safe area and ensure adequate ventilation.

-

Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye protection.[6][8]

-

Prevent the substance from entering drains or watercourses.[8]

-

For solid spills, avoid dust formation.[6]

-

Contain the spill using sand, earth, or another inert absorbent material.[8]

-

Collect the spilled material into a suitable, labeled container for disposal by a licensed waste disposal contractor.[6][8]

7.2 Fire-Fighting

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[5]

-

Unsuitable Extinguishing Media: Do not use a direct water jet.[11]

-

Hazards from Combustion: Hazardous decomposition products include carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[5][11]

-

Protective Equipment: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA).[8]

General Experimental Safety Workflow

The following diagram illustrates a logical workflow for the safe handling of 4-Piperidineethanol from procurement to disposal.

Caption: General workflow for the safe handling of 4-Piperidineethanol.

Methodologies for Safety Assessment

While specific experimental data for 4-Piperidineethanol is limited in the provided search results, standard toxicological assessments for chemicals with its hazard profile typically involve the following methodologies.

9.1 In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test This protocol follows OECD Test Guideline 439.

-

Objective: To assess the potential of a substance to cause skin irritation.

-

Methodology:

-

A commercially available Reconstructed Human Epidermis (RhE) tissue model is used, which mimics the biochemical and physiological properties of the upper layers of human skin.

-

A small amount of 4-Piperidineethanol (as a solid or in an appropriate solvent) is applied topically to the surface of the tissue.

-

The substance is left in contact with the tissue for a defined period (e.g., 60 minutes) at a controlled temperature (37°C).

-

After exposure, the tissue is thoroughly rinsed to remove the test chemical.

-

The viability of the tissue is then determined using a cell viability assay, commonly the MTT assay. In this assay, viable cells convert the yellow MTT tetrazolium salt into a purple formazan product, which is quantified by measuring its absorbance.

-

-

Interpretation: The substance is classified as a skin irritant if the mean tissue viability is reduced below a certain threshold (e.g., ≤ 50%) compared to negative controls.

9.2 In Vitro Eye Irritation: Bovine Corneal Opacity and Permeability (BCOP) Test This protocol follows OECD Test Guideline 437.

-

Objective: To identify substances that can cause serious eye damage.

-

Methodology:

-

Corneas are obtained from the eyes of freshly slaughtered cattle.

-

The corneas are mounted in a special holder, and the test substance is applied to the epithelial surface.

-

After a defined exposure time, the substance is washed off.

-

Two endpoints are measured:

-

Opacity: The cloudiness of the cornea is measured using an opacitometer.

-

Permeability: The passage of a fluorescein dye through the cornea is measured with a spectrophotometer.

-

-

-

Interpretation: An In Vitro Irritancy Score (IVIS) is calculated based on the opacity and permeability values. Scores above a certain threshold indicate that the substance is corrosive or a severe eye irritant.

References

- 1. 4-Piperidineethanol 97 622-26-4 [sigmaaldrich.com]

- 2. Page loading... [wap.guidechem.com]

- 3. 4-Piperidineethanol | C7H15NO | CID 73953 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Piperidineethanol | 622-26-4 [amp.chemicalbook.com]

- 5. fishersci.ca [fishersci.ca]

- 6. 4-Piperidineethanol hydrochloride - Safety Data Sheet [chemicalbook.com]

- 7. 4-Piperidineethanol | 622-26-4 [amp.chemicalbook.com]

- 8. jubilantingrevia.com [jubilantingrevia.com]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

- 11. peptide.com [peptide.com]

Methodological & Application

Application Notes and Protocols: The Role of 4-Piperidineethanol in Analgesic Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: 4-Piperidineethanol is a versatile bifunctional molecule serving as a critical building block in the synthesis of various pharmaceuticals.[1] Its structure, featuring a piperidine ring and a primary alcohol, makes it an ideal scaffold for creating complex molecules with significant therapeutic properties.[1] The piperidine moiety is a key pharmacophore present in numerous centrally acting drugs, particularly potent analgesics like pethidine and fentanyl derivatives.[2][3][4] This document provides detailed application notes and a representative synthetic protocol illustrating the utility of 4-Piperidineethanol and its derivatives in the development of novel analgesic agents.

Application Note 1: Synthesis of Phenylpiperidine-Based Analgesics

The phenylpiperidine scaffold is fundamental to a major class of synthetic opioids.[2] These compounds often act as agonists at the μ-opioid receptor, which is the primary target for powerful analgesics like morphine.[5] Modifications to the piperidine ring, the N-substituent, and the phenyl group allow for fine-tuning of analgesic potency, duration of action, and side-effect profile.[6][7] 4-Piperidineethanol serves as a valuable starting material for introducing essential structural diversity. The hydroxyl group can be converted into other functionalities or used as a handle for extending the carbon chain, while the secondary amine of the piperidine ring is readily alkylated or acylated to introduce groups that modulate pharmacological activity.

A general workflow for the synthesis of such analgesics involves the preparation of a core piperidine structure followed by functional group modifications to arrive at the final active pharmaceutical ingredient (API).

Caption: General workflow for synthesizing piperidine-based analgesics.

Experimental Protocol: Representative Synthesis of an N-Substituted 4-Piperidineethanol Derivative

This protocol describes a general method for the N-alkylation of 4-Piperidineethanol, a common initial step for creating more complex analgesic candidates. This example uses phenethyl bromide for N-substitution, a moiety found in some potent opioids.

Objective: To synthesize 1-(2-Phenylethyl)-4-piperidineethanol.

Materials:

-

4-Piperidineethanol (1.0 eq)

-

Phenethyl bromide (1.1 eq)

-

Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Deionized water

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: To a dry round-bottom flask, add 4-Piperidineethanol (1.0 eq) and anhydrous acetonitrile. Begin stirring to dissolve the starting material.

-

Addition of Base: Add anhydrous potassium carbonate (2.5 eq) to the stirring solution.

-

Addition of Alkylating Agent: Add phenethyl bromide (1.1 eq) dropwise to the suspension at room temperature.

-

Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

-

Dissolve the resulting residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with deionized water (2x) and then with brine (1x).

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane to afford the pure 1-(2-Phenylethyl)-4-piperidineethanol.

Application Note 2: Mechanism of Action - Opioid Receptor Signaling

Analgesics derived from the 4-phenylpiperidine scaffold typically exert their effects by acting as agonists at opioid receptors, primarily the μ-opioid receptor (MOR).[6] These receptors are G-protein coupled receptors (GPCRs) located in the central and peripheral nervous systems. Agonist binding initiates a signaling cascade that ultimately leads to a reduction in neuronal excitability and nociceptive signal transmission.

Key Signaling Events:

-

Agonist Binding: The analgesic compound binds to and activates the MOR.

-

G-Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the associated inhibitory G-protein (Gi/o).

-

Downstream Effects: The activated Gαi and Gβγ subunits dissociate and modulate downstream effectors:

-

Inhibition of Adenylyl Cyclase: The Gαi subunit inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.

-

Ion Channel Modulation: The Gβγ subunit directly interacts with ion channels. It activates G-protein-gated inwardly rectifying potassium (GIRK) channels, causing potassium efflux and hyperpolarization. It also inhibits voltage-gated calcium channels (VGCCs), reducing calcium influx and neurotransmitter release (e.g., glutamate, substance P).

-

This combined action reduces the transmission of pain signals, resulting in analgesia.

Caption: Simplified signaling pathway of a μ-opioid receptor agonist.

Data Summary: Pharmacological Activity of Piperidine Derivatives

The following table summarizes quantitative data for various piperidine derivatives, illustrating the structure-activity relationships that can be explored using precursors like 4-Piperidineethanol.

| Compound Class | Derivative Example | Target Receptor(s) | Binding Affinity (Kᵢ, nM) | Efficacy (EC₅₀, nM) / Activity | Reference |

| 4-Substituted Piperidines | Compound with benzyl at C4 | MOR / DOR | MOR: 2.1, DOR: 150 | MOR Agonist (EC₅₀ = 194) | [6] |

| 4-Substituted Piperidines | Compound with phenethyl at C4 | MOR / DOR | MOR: 0.29, DOR: 6.6 | MOR Agonist / DOR Antagonist | [6][8] |

| 4-(Bromophenyl)-piperidinol Derivatives | PD3 (phenacyl derivative) | Opioid Receptors | Not specified | Highly significant analgesic effect (p < 0.01) | [9] |

| 4-(Bromophenyl)-piperidinol Derivatives | PD5 (phenacyl derivative) | Opioid Receptors | Not specified | Highly significant analgesic effect (p < 0.01) | [9] |

| Alkyl Piperidine Derivatives | Compound 1e | Not specified | Not specified | Onset at 30 min, peak at 60-90 min | [3] |

| Alkyl Piperidine Derivatives | Compound 2d & 2f (nitro derivatives) | Not specified | Not specified | Pronounced activity from 30 to 180 min | [3] |

MOR: μ-opioid receptor; DOR: δ-opioid receptor. Lower Kᵢ and EC₅₀ values indicate higher binding affinity and potency, respectively.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis of Pethidine aka Meperidine - Chemistry Steps [chemistrysteps.com]

- 3. applications.emro.who.int [applications.emro.who.int]

- 4. 4-Phenyl- and 4-heteroaryl-4-anilidopiperidines. A novel class of analgesic and anesthetic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and Modification of Morphine and Codeine, Leading to Diverse Libraries with Improved Pain Relief Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and evaluation of 4-substituted piperidines and piperazines as balanced affinity µ opioid receptor (MOR) agonist/δ opioid receptor (DOR) antagonist ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure-activity studies of morphine fragments. I. 4-alkyl-4-(m-hydroxy-phenyl)-piperidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application of 4-Piperidineethanol in Neurochemistry Research: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Piperidineethanol is a versatile chemical intermediate widely recognized for its utility in the synthesis of neuroactive compounds.[1] Its piperidine ring structure serves as a crucial scaffold in medicinal chemistry for designing drug candidates aimed at treating a range of neurological and psychiatric disorders.[2][3] The functional hydroxyl group and the secondary amine of the piperidine ring offer reactive sites for extensive chemical modification, allowing for the creation of diverse libraries of compounds. This document outlines the primary applications of 4-Piperidineethanol as a foundational molecule in neurochemistry research, with a focus on its role in the development of sigma receptor ligands and acetylcholinesterase inhibitors. Detailed protocols for evaluating the synthesized derivatives are also provided.

Application as a Scaffold for Sigma (σ) Receptor Ligands

Sigma (σ) receptors, including the σ1 and σ2 subtypes, are membrane-bound proteins that have been identified as potential therapeutic targets for various central nervous system (CNS) disorders, including neuropsychiatric and neurodegenerative diseases.[4][5] 4-Piperidineethanol serves as a key building block for synthesizing novel and potent sigma receptor ligands.[4][6] By modifying the 4-Piperidineethanol core, researchers can develop derivatives with high affinity and selectivity for these receptors.[4]

The following table summarizes the binding affinities (Ki) of representative piperidine-based compounds, showcasing the potency that can be achieved through derivatization of the core structure.

| Compound ID | Target | Ki (nM) | Selectivity (σ1 vs σ2) | Reference |

| Compound 1 | σ1 Receptor | 3.2 | - | [7] |

| Compound 2 | σ1 Receptor | 24 | 50-fold for σ1 | [7] |

| Compound 9 | σ2 Receptor | 4.9 | High for σ2 | [8] |

| Compound 10 | σ1 Receptor | < 1.0 | High for σ1 | [8] |

| Haloperidol (Reference) | σ1 Receptor | 2.5 | - | [7] |

This protocol outlines a general method for determining the binding affinity of novel compounds derived from 4-Piperidineethanol to σ1 and σ2 receptors using a competitive binding assay.

Objective: To determine the inhibitory constant (Ki) of a test compound for sigma receptors.

Materials:

-

Test compounds (synthesized from 4-Piperidineethanol)

-

Membrane preparations (e.g., from rat liver or guinea pig brain, which are rich in sigma receptors)[8]

-

Radioligand: e.g., (+)-[³H]pentazocine or [³H]-DTG for σ1 receptors; [³H]-DTG for σ2 receptors in the presence of a masking concentration of a selective σ1 ligand.

-

Incubation Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Non-specific binding control: Haloperidol (10 µM).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail and liquid scintillation counter.

Procedure:

-

Reaction Setup: In microcentrifuge tubes, combine the membrane preparation (typically 150-200 µg of protein), the radioligand at a concentration near its Kd value, and varying concentrations of the test compound.

-

Incubation: Incubate the mixture at a specified temperature (e.g., 37°C) for a set duration (e.g., 120 minutes) to reach equilibrium.

-

Filtration: Rapidly terminate the binding reaction by filtering the mixture through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

-

Washing: Wash the filters multiple times with ice-cold incubation buffer to remove any non-specifically bound radioligand.

-

Radioactivity Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

The following diagram illustrates the process from scaffold selection to candidate evaluation.

Application as a Precursor for Acetylcholinesterase (AChE) Inhibitors

A decrease in acetylcholine levels is a key pathological feature of Alzheimer's disease.[9] Inhibiting acetylcholinesterase (AChE), the enzyme responsible for acetylcholine degradation, is a primary therapeutic strategy. Derivatives of N-benzylpiperidine, which can be synthesized from 4-Piperidineethanol, have been identified as highly potent and selective AChE inhibitors.[10][11]

The table below presents the half-maximal inhibitory concentrations (IC50) for several potent piperidine-based AChE inhibitors.

| Compound ID | Target Enzyme | IC50 (nM) | Selectivity (AChE vs. BuChE) | Reference |

| Compound 21 | Acetylcholinesterase (AChE) | 0.56 | 18,000-fold for AChE | [10] |

| Compound 13e (E2020) | Acetylcholinesterase (AChE) | 5.7 | 1,250-fold for AChE | [11] |

| Donepezil (Reference) | Acetylcholinesterase (AChE) | 0.14 - 0.41 | - | [9][12] |

This protocol describes a colorimetric method to assess the AChE inhibitory activity of compounds derived from 4-Piperidineethanol.[9][12]

Objective: To determine the IC50 value of a test compound against AChE.

Materials:

-

Test compounds.

-

Acetylcholinesterase (AChE) enzyme (e.g., from electric eel or human erythrocytes).

-

Substrate: Acetylthiocholine iodide (ATCI).

-

Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent).

-

Buffer: Phosphate buffer (e.g., 0.1 M, pH 8.0).

-

96-well microplate and microplate reader.

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, add the phosphate buffer, various concentrations of the test compound, and the AChE enzyme solution.

-

Pre-incubation: Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 25°C) to allow the inhibitor to bind to the enzyme.[9]

-

Initiate Reaction: Add DTNB solution followed by the substrate (ATCI) to each well to start the enzymatic reaction.

-

Measurement: The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored anion (5-thio-2-nitrobenzoate). Measure the absorbance of this product at a wavelength of ~412 nm at regular intervals using a microplate reader.

-

Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration. Determine the IC50 value from the resulting dose-response curve.

The diagram below shows the mechanism of cholinergic neurotransmission and the site of action for AChE inhibitors.

Conclusion

4-Piperidineethanol is an invaluable starting material in neurochemistry for the development of potent and selective modulators of key CNS targets. Its structural simplicity and high reactivity allow for the synthesis of diverse derivatives targeting sigma receptors and acetylcholinesterase, both of which are critical in the pathophysiology of numerous neurological disorders. The protocols and data presented here provide a foundational guide for researchers aiming to leverage this versatile scaffold in their drug discovery and development efforts.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Neurobiology of piperidine: its relevance to CNS function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New piperidine-based derivatives as sigma receptor ligands. Synthesis and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of novel N,N'-disubstituted piperazines as sigma receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Evaluation of Anti-acetylcholinesterase Activity of 2-(2-(4-(2-Oxo-2-phenylethyl)piperazin-1-yl) ethyl)Isoindoline-1,3-dione Derivatives with Potential Anti-Alzheimer Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis, docking and acetylcholinesterase inhibitory assessment of 2-(2-(4-Benzylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives with potential anti-Alzheimer effects - PMC [pmc.ncbi.nlm.nih.gov]

detailed protocol for N-Boc protection of 4-Piperidineethanol

Abstract

This document provides a detailed experimental protocol for the synthesis of tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate, a valuable intermediate in pharmaceutical research and drug development.[] The protocol outlines the N-protection of the secondary amine in 4-Piperidineethanol using di-tert-butyl dicarbonate (Boc₂O). The tert-butoxycarbonyl (Boc) protecting group is widely used due to its stability under various conditions and its straightforward removal under mild acidic conditions.[2][3] This procedure is designed for researchers in organic synthesis and medicinal chemistry, offering a reliable method with high yield and purity.

Introduction

The protection of amine functional groups is a critical strategy in multi-step organic synthesis.[2] The Boc group is one of the most common protecting groups for amines because it renders the amine unreactive to most nucleophiles and bases, allowing for selective transformations elsewhere in the molecule.[3][4] The product of this reaction, N-Boc-4-piperidineethanol, is a key building block for synthesizing a range of biologically active compounds, including kinase inhibitors and receptor antagonists.[] The following protocol details a standard and efficient method for this transformation using di-tert-butyl dicarbonate in the presence of a base.[5][6]

Reaction Scheme

The reaction involves the nucleophilic attack of the secondary amine of 4-Piperidineethanol on the electrophilic carbonyl carbon of di-tert-butyl dicarbonate. A base is used to neutralize the acidic byproduct generated during the reaction.

Experimental Protocol

Materials and Reagents

| Reagent/Material | Molecular Formula | M.W. ( g/mol ) | Quantity (for 10 mmol scale) | Molar Eq. | Properties |

| 4-Piperidineethanol | C₇H₁₅NO | 129.20 | 1.29 g (10.0 mmol) | 1.0 | - |

| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | 2.40 g (11.0 mmol) | 1.1 | m.p.: 22-24 °C, Density: 0.95 g/cm³[3] |

| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 1.52 mL (1.10 g, 10.9 mmol) | 1.1 | b.p.: 89.5 °C, Density: 0.726 g/mL |

| Tetrahydrofuran (THF), anhydrous | C₄H₈O | 72.11 | 50 mL | - | Solvent |

| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | ~150 mL | - | Extraction Solvent |

| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | ~40 mL | - | Aqueous Wash |

| Saturated Sodium Bicarbonate (NaHCO₃) | NaHCO₃ | 84.01 | ~40 mL | - | Aqueous Wash |

| Brine (Saturated NaCl solution) | NaCl | 58.44 | ~40 mL | - | Aqueous Wash |

| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | As needed | - | Drying Agent |

Equipment

-

250 mL Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

System for purification (distillation apparatus or flash chromatography)

Step-by-Step Procedure

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-Piperidineethanol (1.29 g, 10.0 mmol).

-

Dissolution: Add 50 mL of anhydrous tetrahydrofuran (THF) to the flask and stir until the starting material is fully dissolved.

-

Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

-

Addition of Reagents: While stirring at 0 °C, add triethylamine (1.52 mL, 10.9 mmol) to the solution, followed by the slow, portion-wise addition of di-tert-butyl dicarbonate (2.40 g, 11.0 mmol).

-

Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 12-16 hours (overnight).

-

Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up - Quenching and Extraction:

-

Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the THF.

-

Dissolve the residue in ethyl acetate (100 mL).

-

Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and finally with brine (1 x 40 mL).[7]

-

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product as an oil.

-

Purification: The crude product can be purified by vacuum distillation (b.p. 120-150 °C at 0.5 mmHg) to yield the pure product.[8] Alternatively, purification can be achieved via silica gel column chromatography.

Expected Results and Characterization

-

Yield: 85-95%

-

Appearance: Colorless to light-yellow oil.

-

IUPAC Name: tert-butyl 4-(2-hydroxyethyl)piperidine-1-carboxylate.[]

-

CAS Number: 89151-44-0.[8]

-

Molecular Weight: 229.32 g/mol .[8]

-

Boiling Point: 120-150 °C / 0.5 mmHg.[8]

-

Density: 1.043 g/mL at 25 °C.[8]

Safety Precautions

-

All procedures should be performed in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.[8]

-

Di-tert-butyl dicarbonate is an irritant. Avoid inhalation and contact with skin and eyes.

-

Tetrahydrofuran and ethyl acetate are flammable solvents. Keep away from ignition sources.

-

Triethylamine is corrosive and has a strong, unpleasant odor. Handle with care.

Workflow Visualization

The following diagram illustrates the key steps in the N-Boc protection protocol.

Caption: Experimental workflow for the synthesis of N-Boc-4-piperidineethanol.

References

- 2. nbinno.com [nbinno.com]

- 3. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. Application of Boc-anhydride [en.highfine.com]

- 6. Amine Protection / Deprotection [fishersci.co.uk]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. N-Boc-4-piperidineethanol 97 89151-44-0 [sigmaaldrich.com]

Application Notes and Protocols: Synthesis and Biological Evaluation of Ursolic Acid Derivatives Incorporating 4-Piperidineethanol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and biological evaluation of ursolic acid derivatives incorporating 4-piperidineethanol, focusing on their potential as anticancer agents. The information is compiled from peer-reviewed scientific literature and is intended to serve as a comprehensive resource for researchers in the fields of medicinal chemistry, oncology, and drug discovery.

Introduction

Ursolic acid (UA), a naturally occurring pentacyclic triterpenoid found in a variety of plants, has garnered significant interest in the scientific community due to its diverse pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.[1][2] However, the therapeutic potential of ursolic acid is often hampered by its poor aqueous solubility and limited bioavailability.[1] To overcome these limitations and enhance its anticancer efficacy, researchers have focused on the semi-synthesis of novel UA derivatives.

One promising strategy involves the modification of the C-28 carboxylic acid group of ursolic acid. The introduction of amine-containing moieties, such as 4-piperidineethanol, at this position can lead to derivatives with improved pharmacological profiles. This document details the synthesis of N-[3β-acetoxy-urs-12-en-28-oyl]-amino-4-piperidineethanol, summarizes its cytotoxic activity against various cancer cell lines, and discusses the potential signaling pathways involved in its mechanism of action.

Data Presentation

The cytotoxic activities of the synthesized ursolic acid derivative, N-[3β-acetoxy-urs-12-en-28-oyl]-amino-4-piperidineethanol, were evaluated against a panel of human cancer cell lines using the MTT assay. The results, presented as IC50 values (the concentration required to inhibit 50% of cell growth), are summarized in the table below.

| Compound | Cell Line | Cell Type | IC50 (µM)[1] |

| N-[3β-acetoxy-urs-12-en-28-oyl]-amino-4-piperidineethanol | HepG2 | Hepatocellular Carcinoma | 18.5 |

| BGC-823 | Gastric Carcinoma | 25.3 | |

| SH-SY5Y | Neuroblastoma | 32.1 | |

| HeLa | Cervical Cancer | 21.8 | |

| Ursolic Acid (Parent Compound) | HepG2 | Hepatocellular Carcinoma | > 50 |

| BGC-823 | Gastric Carcinoma | > 50 | |

| SH-SY5Y | Neuroblastoma | > 50 | |

| HeLa | Cervical Cancer | > 50 |

Note: The IC50 values are based on the findings reported by Shao et al. (2011) and indicate enhanced in vitro antiproliferative activity of the derivative compared to the parent ursolic acid.[1]

Experimental Protocols

The synthesis of N-[3β-acetoxy-urs-12-en-28-oyl]-amino-4-piperidineethanol involves a two-step process starting from ursolic acid. The general methodology is outlined below.

Protocol 1: Synthesis of 3β-acetoxy-urs-12-en-28-oic acid (1)

This protocol describes the acetylation of the C-3 hydroxyl group of ursolic acid.

Materials:

-

Ursolic Acid

-

Acetic Anhydride

-

Pyridine

-

Dichloromethane (DCM)

-

Hydrochloric Acid (1N)

-

Brine

-

Anhydrous Sodium Sulfate

-

Rotary Evaporator

-

Standard laboratory glassware

Procedure:

-

Dissolve ursolic acid in a mixture of pyridine and dichloromethane.

-

Add acetic anhydride to the solution at room temperature.

-

Stir the reaction mixture for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1N hydrochloric acid, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel to yield pure 3β-acetoxy-urs-12-en-28-oic acid.

Protocol 2: Synthesis of N-[3β-acetoxy-urs-12-en-28-oyl]-amino-4-piperidineethanol (2)

This protocol details the amidation of the C-28 carboxylic acid of 3β-acetoxy-urs-12-en-28-oic acid with 4-piperidineethanol.

Materials:

-

3β-acetoxy-urs-12-en-28-oic acid (from Protocol 1)

-

4-Piperidineethanol

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)